An In-depth Technical Guide to 2,4-Dichloropyridine (CAS No. 26452-80-2)
An In-depth Technical Guide to 2,4-Dichloropyridine (CAS No. 26452-80-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloropyridine, a halogenated aromatic heterocyclic organic compound identified by CAS number 26452-80-2. Due to the reactivity of its two chlorine substituents, this compound serves as a critical intermediate and building block in the synthesis of a wide array of complex molecules. This document details its chemical and physical properties, outlines common synthetic routes with experimental protocols, explores its key chemical reactions and their mechanisms, and discusses its significant applications, particularly within the pharmaceutical and agrochemical industries. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical Identity and Physical Properties
2,4-Dichloropyridine is a colorless to light yellow liquid, sometimes appearing as a pale yellow crystalline solid, with a pungent, amine-like odor.[1] Its structure consists of a pyridine (B92270) ring substituted with two chlorine atoms at the 2- and 4-positions, which significantly influences its chemical reactivity.[1]
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 26452-80-2[1][2][3] |
| Molecular Formula | C₅H₃Cl₂N[2][3] |
| IUPAC Name | 2,4-dichloropyridine[3] |
| Synonyms | Pyridine, 2,4-dichloro-; 2,4-Dichlorpyridin[1][3] |
| InChI | InChI=1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H[3] |
| InChIKey | TYPVHTOETJVYIV-UHFFFAOYSA-N[3] |
| SMILES | C1=CN=C(C=C1Cl)Cl[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 147.99 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid or crystalline solid[1][4] |
| Odor | Pungent, amine-like[1] |
| Melting Point | -1°C[4] |
| Boiling Point | 189-190 °C (lit.); 76-78 °C / 23 mmHg (lit.) |
| Density | ~1.4 g/cm³[5] |
| Flash Point | 89 °C (192.2 °F) - closed cup |
| Solubility | Sparingly soluble in water[1] |
| Stability | Stable under normal temperatures and pressures[1] |
Synthesis of 2,4-Dichloropyridine
2,4-Dichloropyridine can be synthesized through various methods. A common laboratory-scale synthesis involves a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine.
Experimental Protocol: Synthesis via Sandmeyer Reaction[2]
This procedure details the conversion of 2-chloro-4-aminopyridine to 2,4-Dichloropyridine.
Materials:
-
2-chloro-4-aminopyridine
-
Copper(II) chloride (CuCl₂)
-
tert-Butyl nitrite (B80452) (tBuONO)
-
Acetonitrile (B52724) (ACN)
-
15% aqueous ammonia (B1221849) solution
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a mixture of copper(II) chloride (1.2 eq.) in acetonitrile (0.4 M), slowly add tert-butyl nitrite (1.5 eq.).
-
Stir the mixture for 15 minutes and then cool to 0°C.
-
Slowly add a solution of 2-chloro-4-aminopyridine (1.0 eq.) in acetonitrile (0.5 M).
-
Stir the reaction mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir for 16 hours.
-
Concentrate the mixture in vacuo.
-
Add 15% aqueous ammonia solution (1.3 mL/mmol) to the residue.
-
Extract the aqueous layer three times with dichloromethane (10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and filter.
-
Carefully concentrate the filtrate under reduced pressure to yield crude 2,4-Dichloropyridine. Caution: The product is volatile. The crude product can often be used in subsequent steps without further purification.
Caption: Workflow for the synthesis of 2,4-Dichloropyridine.
Chemical Reactivity and Key Reactions
The two chlorine atoms on the pyridine ring exhibit differential reactivity, which is the cornerstone of its utility as a chemical intermediate. The electron-withdrawing nature of the ring nitrogen activates the chlorine atoms at the ortho (2-) and para (4-) positions towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr)
2,4-Dichloropyridine readily undergoes Nucleophilic Aromatic Substitution (SₙAr) reactions. The regioselectivity of these reactions is a critical consideration for synthetic chemists. Generally, the chlorine at the 4-position is more reactive towards nucleophiles than the chlorine at the 2-position. This allows for selective, sequential functionalization.[5] However, the selectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring.
Caption: Generalized mechanism for SₙAr at the C4 position.
Cross-Coupling Reactions
2,4-Dichloropyridine is an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are pivotal in forming carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted pyridine structures that are common motifs in pharmaceuticals.[5] Similar to SₙAr, these reactions can often be performed selectively at the 4-position.
Applications in Research and Drug Development
The versatile reactivity of 2,4-Dichloropyridine makes it a valuable building block in several fields.
-
Pharmaceutical Synthesis : It is a key intermediate in the creation of active pharmaceutical ingredients (APIs).[5] Its structure is a precursor for various therapeutic agents, including those with anti-inflammatory properties and corticotropin-releasing factor (CRF) antagonists.[5][6] It is also used to synthesize heterocyclic compounds for a range of therapeutic applications.[5] For example, it has been shown to bind to benzodiazepine (B76468) receptors and has demonstrated anxiolytic effects in animal studies.[6]
-
Agrochemicals : The compound serves as an intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[4][7]
-
Material Science : It is used in the production of specialty polymers and dyes.[7]
Spectroscopic Data
Characterization of 2,4-Dichloropyridine is typically performed using standard spectroscopic methods.
Table 3: Spectroscopic Data References
| Technique | Data Availability |
| ¹H NMR | Available[8] |
| ¹³C NMR | Available[8] |
| Mass Spectrometry (GC-MS) | Available[3] |
| Infrared (IR) Spectroscopy | Available[3] |
| Raman Spectroscopy | Available[3] |
Safety and Handling
2,4-Dichloropyridine is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.
Table 4: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger[3] | Danger [3] | H302: Harmful if swallowed[1][3] H311: Toxic in contact with skin[3] H315: Causes skin irritation[1][3] H317: May cause an allergic skin reaction[1][3] H318: Causes serious eye damage[1][3] |
Handling and Storage:
-
Avoid all personal contact, including inhalation.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1]
-
Combustible liquid.
In Case of Exposure:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[10]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.
-
Inhalation: Move to fresh air.
Always consult the full Safety Data Sheet (SDS) before use.
Conclusion
2,4-Dichloropyridine (CAS No. 26452-80-2) is a highly versatile and reactive intermediate of significant importance to the chemical, pharmaceutical, and agricultural industries. Its value lies in the differential reactivity of its two chlorine atoms, which allows for controlled, stepwise synthesis of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for researchers and developers aiming to leverage its synthetic potential.
References
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- 3. 2,4-Dichloropyridine | C5H3Cl2N | CID 33515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. 2,4-Dichloropyridine CAS 26452-80-2|High Purity [benchchem.com]
- 6. 2,4-Dichloropyridine | 26452-80-2 | FD03436 | Biosynth [biosynth.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2,4-Dichloropyridine(26452-80-2) 1H NMR spectrum [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
